molecular formula C7H7IN2O2 B7975813 5-Iodo-4-(oxetan-3-yloxy)pyrimidine

5-Iodo-4-(oxetan-3-yloxy)pyrimidine

Cat. No.: B7975813
M. Wt: 278.05 g/mol
InChI Key: LIWYZPWTSOUYJJ-UHFFFAOYSA-N
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Description

5-Iodo-4-(oxetan-3-yloxy)pyrimidine is a heterocyclic organic compound that features both an oxetane ring and a pyrimidine ring. The presence of the iodine atom at the 5-position of the pyrimidine ring and the oxetane moiety at the 4-position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for iodination is the use of solid iodine and silver nitrate (AgNO3) as an electrophilic iodinating reagent under solvent-free conditions . This method is environmentally friendly and provides high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Iodo-4-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(oxetan-3-yloxy)pyrimidine
  • 5-Chloro-4-(oxetan-3-yloxy)pyrimidine
  • 5-Fluoro-4-(oxetan-3-yloxy)pyrimidine

Uniqueness

5-Iodo-4-(oxetan-3-yloxy)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogues. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-iodo-4-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWYZPWTSOUYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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